molecular formula C19H11Cl2N5O4 B2714370 9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-35-3

9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2714370
CAS RN: 898447-35-3
M. Wt: 444.23
InChI Key: QVIDSZGDSNGSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H11Cl2N5O4 and its molecular weight is 444.23. The purity is usually 95%.
BenchChem offers high-quality 9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that derivatives of purine, including those structurally related to the compound , exhibit potential as enzyme inhibitors. Shah, Schaeffer, and Murray (1965) detailed syntheses of 6-substituted purines that demonstrate varying degrees of inhibition against adenosine deaminase, an enzyme critical in purine metabolism (Shah, Schaeffer, & Murray, 1965). This property suggests a research avenue for exploring therapeutic targets, particularly in conditions where enzyme modulation can be beneficial.

Anticonvulsant Properties

Purine derivatives have been explored for their potential in treating neurological disorders. Kelley et al. (1988) synthesized and evaluated several 9-alkyl-6-substituted-purines for their anticonvulsant activity. Their research identified compounds with potent anticonvulsant properties, opening pathways for the development of new treatments for seizure-related conditions (Kelley et al., 1988).

Plant Growth Regulation

El-Bayouki, Basyouni, and Tohamy (2013) discussed the synthesis of new purine derivatives with potential plant growth-regulating properties. Such compounds, by influencing plant growth, could have applications in agriculture, specifically in crop yield optimization and pest management strategies (El-Bayouki, Basyouni, & Tohamy, 2013).

Antimicrobial and Antitumor Activities

Recent studies have shown that purine analogs, including those structurally related to the compound , possess significant antimicrobial and antitumor potentials. Talupur, Satheesh, and Chandrasekhar (2021) synthesized compounds evaluated for antimicrobial efficacy, indicating potential for new antimicrobial agent development (Talupur, Satheesh, & Chandrasekhar, 2021). Additionally, Hanna et al. (1994) evaluated N9-alkyl-substituted purines for antileukemic activity, highlighting the therapeutic potential of purine derivatives in oncology (Hanna et al., 1994).

Synthesis of Nucleoside Analogs

Purine compounds serve as precursors in the synthesis of nucleoside analogs, which are crucial in antiviral and anticancer therapies. Iwakawa, Pinto, and Szarek (1978) explored synthetic routes to nucleoside analogs of N-substituted 1,3-thiazolidines, demonstrating the versatility of purine derivatives in medicinal chemistry (Iwakawa, Pinto, & Szarek, 1978).

properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N5O4/c20-8-1-3-10(11(21)5-8)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)9-2-4-12-13(6-9)30-7-29-12/h1-6H,7H2,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIDSZGDSNGSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.